molecular formula C28H31NO5 B11692441 2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11692441
M. Wt: 461.5 g/mol
InChI Key: MYHZTKTYCISVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a ketone group at position 5, methyl substituents at positions 2 and 7, a 4-methoxyphenyl group at position 4, and a phenoxyethyl ester at position 2. This structural framework is associated with diverse pharmacological activities, including calcium channel modulation, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

2-phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H31NO5/c1-18-24(27(31)34-15-14-33-21-8-6-5-7-9-21)25(19-10-12-20(32-4)13-11-19)26-22(29-18)16-28(2,3)17-23(26)30/h5-13,25,29H,14-17H2,1-4H3

InChI Key

MYHZTKTYCISVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenoxyethanol, 4-methoxybenzaldehyde, and other reagents that facilitate the formation of the hexahydroquinoline core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The phenoxyethyl and methoxyphenyl groups can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituents at positions 3 (ester group) and 4 (aryl group). Below is a comparative analysis with key analogs:

Compound Name Ester Group 4-Position Substituent Key Properties/Activities Reference
Target Compound Phenoxyethyl 4-Methoxyphenyl High lipophilicity; potential antioxidant/anti-inflammatory activity
Ethyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-hexahydroquinoline-3-carboxylate Ethyl 4-Methoxyphenyl Moderate solubility; fungicidal activity (IR: 1695 cm⁻¹ for carbonyl)
4-(2-Chlorophenyl)-2,7,7-Trimethyl-5-Oxo-hexahydroquinoline-3-Carboxylic Acid Ethyl Ester Ethyl 2-Chlorophenyl Antimicrobial activity at low dosages (MIC: <1 µg/mL)
Benzyl 4-(3-Hydroxyphenyl)-2,7,7-Trimethyl-5-Oxo-hexahydroquinoline-3-Carboxylate Benzyl 3-Hydroxyphenyl High melting point (212–214°C); hydrogen bonding via –OH group
Methyl 4-(4-Methoxyphenyl)-2-Methyl-5-Oxo-hexahydroquinoline-3-Carboxylate Methyl 4-Methoxyphenyl Compact structure; monoclinic crystal packing (P21/c space group)

Pharmacological and Physicochemical Insights

  • Ethyl/Methyl: Simpler esters like ethyl or methyl offer higher solubility in polar solvents but may reduce tissue penetration . Benzyl: Benzyl esters (e.g., 212–214°C MP) exhibit rigid packing due to π-π interactions, reducing solubility but enhancing thermal stability .
  • 4-Position Substituent Effects :

    • 4-Methoxyphenyl : Electron-donating methoxy groups enhance resonance stabilization, correlating with antioxidant activity in DPPH assays .
    • Chlorophenyl/Hydroxyphenyl : Electron-withdrawing Cl (e.g., 2-chlorophenyl) improves antimicrobial potency, while –OH groups (e.g., 3-hydroxyphenyl) facilitate hydrogen bonding in crystal lattices and target interactions .
  • Crystallographic Data: The target compound’s hexahydroquinoline core likely adopts a boat conformation, as seen in analogs like ethyl 4-phenyl derivatives (space group P21/c, β = 98.39°) . N–H···O hydrogen bonds stabilize the structure, influencing solubility and solid-state reactivity .

Biological Activity

2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 347324-78-1) is a synthetic compound belonging to the hexahydroquinoline family. This compound has garnered attention for its diverse biological activities, including potential therapeutic effects in various medical conditions. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C28H31NO6
  • Molecular Weight : 477.55 g/mol
  • Boiling Point : 656.4 ± 55.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 9.68 ± 0.10 (predicted)

Biological Activities

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that derivatives of hexahydroquinolines exhibit significant anticancer properties. A study highlighted that compounds similar to 2-phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have shown efficacy against melanoma and non-small-cell lung cancer through in vivo studies .

Anti-inflammatory Effects

Hexahydroquinoline derivatives have been reported to possess anti-inflammatory properties. Modifications on the basic structure have led to compounds that effectively reduce inflammation markers in various experimental models .

Antioxidant Activity

The compound has also been investigated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies suggest that derivatives of hexahydroquinoline can scavenge free radicals and enhance cellular antioxidant defenses .

Case Study 1: Anticancer Efficacy

A research paper detailed the synthesis and biological evaluation of a series of hexahydroquinoline derivatives. Among these derivatives, the one structurally similar to the compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers administered a hexahydroquinoline derivative in a murine model of acute inflammation. The results indicated a marked reduction in paw edema and pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect mediated through inhibition of NF-kB signaling pathways .

Research Findings Summary Table

Activity Findings Reference
AnticancerInduces apoptosis and cell cycle arrest; effective against melanoma and lung cancer cells
Anti-inflammatoryReduces paw edema and pro-inflammatory cytokines in murine models
AntioxidantScavenges free radicals; enhances cellular antioxidant defenses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.